molecular formula C18H23ClN4 B5330830 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5330830
M. Wt: 330.9 g/mol
InChI Key: XKHXAUHJIKDCLV-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTH is a hydrazone derivative of 4-pentylphenyl ethanone and 6-chloro-2-methyl-4-pyrimidinyl hydrazone, and it has been shown to have promising properties in the field of cancer research.

Mechanism of Action

The mechanism of action of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth, and alteration of gene expression. Additionally, 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy.

Synthesis Methods

1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multistep process involving the reaction between 4-pentylphenyl ethanone and hydrazine hydrate, followed by the reaction with 6-chloro-2-methyl-4-pyrimidinyl carbohydrazide. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and pancreatic cancer cells. 1-(4-pentylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

6-chloro-2-methyl-N-[(Z)-1-(4-pentylphenyl)ethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4/c1-4-5-6-7-15-8-10-16(11-9-15)13(2)22-23-18-12-17(19)20-14(3)21-18/h8-12H,4-7H2,1-3H3,(H,20,21,23)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXAUHJIKDCLV-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=N\NC2=CC(=NC(=N2)C)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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